
Negishi virus envelope glycoprotein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Negishi virus envelope glycoprotein, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The envelope glycoprotein of Negishi virus is structurally similar to that of other flaviviruses, particularly the louping ill virus. Studies have shown that the nucleotide and amino acid sequences of the Negishi virus envelope glycoprotein exhibit over 95% identity with those of louping ill virus strains . This high degree of homology suggests that insights gained from studying the louping ill virus may be applicable to understanding Negishi virus as well.
Immunological Applications
1. Vaccine Development
The envelope glycoprotein is a primary target for vaccine development against flavivirus infections. Research indicates that specific epitopes within the glycoprotein can induce neutralizing antibodies, which are crucial for protective immunity . For instance, studies have identified critical residues on the glycoprotein that are involved in eliciting immune responses, making them potential targets for vaccine formulation.
2. Monoclonal Antibodies
Monoclonal antibodies targeting the this compound have been developed and characterized. These antibodies can be used in diagnostic assays and therapeutic interventions. For example, monoclonal antibodies specific to the envelope protein can facilitate the identification of infected individuals through serological tests . Furthermore, these antibodies can be employed in passive immunization strategies to provide immediate protection against viral infections.
3. Understanding Antibody-Dependent Enhancement
Research into the Negishi virus has highlighted the phenomenon of antibody-dependent enhancement (ADE), where pre-existing antibodies facilitate viral entry into cells, potentially worsening disease outcomes. Understanding how different epitopes on the envelope glycoprotein contribute to ADE is critical for developing safe vaccines and therapeutics .
Therapeutic Applications
The multifunctional nature of the envelope glycoprotein suggests several therapeutic applications:
- Viral Entry Inhibition : By targeting specific regions of the envelope glycoprotein with small molecules or peptides, it may be possible to inhibit viral entry into host cells. This approach could lead to novel antiviral therapies against Negishi virus and related flaviviruses.
- Diagnostic Tools : The high specificity of monoclonal antibodies against the envelope glycoprotein allows for their use in developing diagnostic kits that can differentiate between various flavivirus infections, aiding in public health responses .
Case Studies
Several case studies have illustrated the applications of this compound:
Eigenschaften
CAS-Nummer |
134088-85-0 |
---|---|
Molekularformel |
C8H6FNO |
Molekulargewicht |
0 |
Synonyme |
Negishi virus envelope glycoprotein |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.